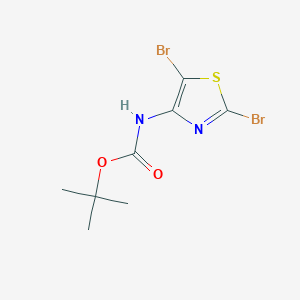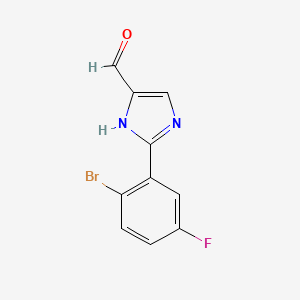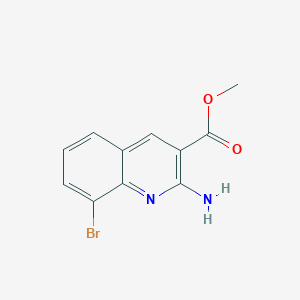
tert-Butyl (2,5-dibromothiazol-4-yl)carbamate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
tert-Butyl (2,5-dibromothiazol-4-yl)carbamate is a chemical compound with the molecular formula C8H10Br2N2O2S It is a derivative of thiazole, a heterocyclic compound containing both sulfur and nitrogen atoms
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl (2,5-dibromothiazol-4-yl)carbamate typically involves the bromination of thiazole derivatives followed by the introduction of the tert-butyl carbamate group. One common method involves the reaction of 2-aminothiazole with bromine to form 2,5-dibromothiazole. This intermediate is then reacted with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium bicarbonate to yield this compound .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves careful control of reaction conditions, such as temperature and pH, to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and reproducibility.
化学反応の分析
Types of Reactions
tert-Butyl (2,5-dibromothiazol-4-yl)carbamate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The thiazole ring can undergo oxidation or reduction, leading to different derivatives with altered properties.
Hydrolysis: The carbamate group can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and carbon dioxide.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines, thiols, and alkoxides. Conditions typically involve solvents such as dimethylformamide (DMF) or tetrahydrofuran (THF) and temperatures ranging from room temperature to reflux.
Oxidation and Reduction: Reagents such as hydrogen peroxide or sodium borohydride can be used for oxidation and reduction, respectively.
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) are used for hydrolysis reactions.
Major Products Formed
Substitution Reactions: Products include various substituted thiazole derivatives.
Oxidation and Reduction: Products include oxidized or reduced thiazole derivatives.
Hydrolysis: Products include the corresponding amine and carbon dioxide.
科学的研究の応用
tert-Butyl (2,5-dibromothiazol-4-yl)carbamate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is used in studies involving enzyme inhibition and protein interactions due to its ability to form stable complexes with biological molecules.
Medicine: Research into potential therapeutic applications, such as anticancer and antimicrobial agents, is ongoing.
Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.
作用機序
The mechanism of action of tert-Butyl (2,5-dibromothiazol-4-yl)carbamate involves its interaction with molecular targets such as enzymes and proteins. The bromine atoms and the thiazole ring play a crucial role in binding to active sites, leading to inhibition or modulation of enzyme activity. The carbamate group can also participate in hydrogen bonding and other interactions, enhancing the compound’s binding affinity and specificity .
類似化合物との比較
Similar Compounds
- tert-Butyl (2-bromothiazol-4-yl)carbamate
- tert-Butyl (2-chlorothiazol-4-yl)carbamate
- tert-Butyl (2-bromo-5-methylthiazol-4-yl)carbamate
Uniqueness
tert-Butyl (2,5-dibromothiazol-4-yl)carbamate is unique due to the presence of two bromine atoms on the thiazole ring, which enhances its reactivity and potential for forming diverse derivatives. This makes it a valuable intermediate in the synthesis of complex molecules and a useful tool in various research applications.
特性
分子式 |
C8H10Br2N2O2S |
|---|---|
分子量 |
358.05 g/mol |
IUPAC名 |
tert-butyl N-(2,5-dibromo-1,3-thiazol-4-yl)carbamate |
InChI |
InChI=1S/C8H10Br2N2O2S/c1-8(2,3)14-7(13)12-5-4(9)15-6(10)11-5/h1-3H3,(H,12,13) |
InChIキー |
AJHQRXVXLKLQAS-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)OC(=O)NC1=C(SC(=N1)Br)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![7-Hydroxyimidazo[1,2-a]pyridine-3-carboxamide](/img/structure/B13669341.png)
![1-Fluoro-3-methoxy-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-one](/img/structure/B13669346.png)
![2-Ethyl-8-methyl-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B13669356.png)


![3-Methoxy-2-methyl-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-one](/img/structure/B13669370.png)
![Methyl 2-[6-(Trifluoromethyl)-3-pyridyl]thiazole-4-carboxylate](/img/structure/B13669373.png)

![3-Iodo-1H-pyrazolo[3,4-b]pyrazine](/img/structure/B13669386.png)
![5-Fluoro-2-methyl-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B13669393.png)
![1,4-difluoro-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-one](/img/structure/B13669398.png)
